Cas no 2680763-28-2 (4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid)

4-({(Prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a reactive allyloxycarbonyl (Alloc) protected amine group. The strained bicyclo[2.1.1]hexane scaffold imparts rigidity, potentially enhancing binding affinity in medicinal chemistry applications. The Alloc group allows for selective deprotection under mild conditions, making it useful in peptide synthesis and polymer chemistry. The carboxylic acid moiety provides a handle for further functionalization, enabling conjugation or derivatization. This compound’s unique structure may offer advantages in drug design, materials science, or as a building block for complex molecular architectures. Its stability and orthogonal reactivity make it suitable for multi-step synthetic strategies.
4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid structure
2680763-28-2 structure
商品名:4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid
CAS番号:2680763-28-2
MF:C12H17NO4
メガワット:239.267683744431
CID:5652882
PubChem ID:165943672

4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28276739
    • 4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid
    • 2680763-28-2
    • 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid
    • インチ: 1S/C12H17NO4/c1-2-5-17-10(16)13-8-11-3-4-12(6-11,7-11)9(14)15/h2H,1,3-8H2,(H,13,16)(H,14,15)
    • InChIKey: FOJWEODOSUAZEW-UHFFFAOYSA-N
    • ほほえんだ: OC(C12CCC(CNC(=O)OCC=C)(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 239.11575802g/mol
  • どういたいしつりょう: 239.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 358
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 75.6Ų

4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276739-1.0g
4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid
2680763-28-2 95.0%
1.0g
$0.0 2025-03-19
Enamine
EN300-28276739-1g
4-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid
2680763-28-2
1g
$0.0 2023-09-09

4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acid 関連文献

4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo2.1.1hexane-1-carboxylic acidに関する追加情報

Exploring the Properties and Applications of 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2680763-28-2)

In the realm of organic chemistry and pharmaceutical research, 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2680763-28-2) has emerged as a compound of significant interest. This bicyclic derivative, characterized by its unique structural framework, offers a wide array of potential applications, particularly in drug discovery and material science. The compound's prop-2-en-1-yloxy carbonylamino moiety and bicyclo[2.1.1]hexane core contribute to its distinctive reactivity and functional versatility, making it a valuable building block for synthetic chemists.

Recent advancements in small molecule therapeutics and bioconjugation techniques have heightened the demand for structurally diverse compounds like 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid. Its carboxylic acid functionality enables facile derivatization, while the allyloxycarbonyl group provides a handle for further modifications via click chemistry or other coupling reactions. Researchers are particularly intrigued by its potential as a bioorthogonal probe or as a scaffold for designing enzyme inhibitors, given the rigid geometry imposed by the bicyclic system.

The synthesis of CAS 2680763-28-2 typically involves multi-step organic transformations, with key steps including the construction of the bicyclo[2.1.1]hexane skeleton and subsequent introduction of the carbamoylmethyl side chain. Recent publications have highlighted innovative approaches to such strained ring systems, reflecting growing interest in three-dimensional molecular architectures for drug design - a hot topic in medicinal chemistry circles addressing the flatland problem of traditional aromatic compounds.

From a structure-activity relationship perspective, the compact, three-dimensional nature of 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid offers distinct advantages in molecular recognition. Computational studies suggest that such sp3-rich scaffolds may exhibit improved binding selectivity compared to flat aromatic systems, aligning with current trends favoring fragment-based drug discovery. The compound's potential as a conformational constraint element in peptidomimetics is another area of active investigation.

In material science applications, the allyloxycarbonylamino group of CAS 2680763-28-2 presents opportunities for polymer modification and surface functionalization. The compound's bifunctional nature allows it to serve as a cross-linking agent or monomer precursor in the development of specialty polymers with tailored properties. Recent patent literature reveals growing interest in such building blocks for biocompatible materials and drug delivery systems.

Analytical characterization of 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a combination of NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's stability profile and solubility characteristics have become topics of particular interest, as these properties directly impact its utility in biological assays and formulation development. Researchers are actively exploring prodrug strategies and salt formation approaches to optimize these parameters.

The commercial availability of CAS 2680763-28-2 from specialty chemical suppliers has facilitated broader investigation of its applications. Current pricing trends and scale-up synthesis challenges reflect the compound's position as a high-value intermediate rather than a bulk chemical. Quality control specifications typically emphasize chiral purity (when applicable) and heavy metal content, addressing regulatory requirements for pharmaceutical applications.

Looking forward, the scientific community anticipates expanded use of 4-({(prop-2-en-1-yloxy)carbonylamino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid in targeted drug delivery systems and bioconjugate vaccines. Its structural features align well with current demands for precision medicine approaches and next-generation biologics. Ongoing research continues to uncover novel reactivity patterns and synthetic applications for this intriguing bicyclic compound.

For researchers working with CAS 2680763-28-2, proper handling and storage recommendations include protection from moisture and maintenance at controlled temperatures. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should always be observed when handling this or any synthetic organic compound. The growing body of literature referencing this substance suggests its increasing importance in cutting-edge chemical research and development.

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